Calystegine C1
Description
Classification and Structural Context of Calystegine C1
This compound is classified as a polyhydroxylated nortropane alkaloid. nih.govacs.orgresearchgate.net These compounds are characterized by a nortropane skeleton (8-azabicyclo[3.2.1]octane) that is polyhydroxylated and, unlike many other tropane (B1204802) alkaloids, is not N-methylated. mdpi.comresearchgate.net this compound is specifically defined as a pentahydroxynortropane, meaning it possesses five hydroxyl groups attached to its bicyclic framework. silae.itresearchgate.net This extensive hydroxylation makes it a highly polar molecule. lci-koeln.de
Structurally, this compound is considered an iminosugar. biosynth.com Its molecular structure mimics that of monosaccharides, a feature that is central to its biological function. biosynth.comresearchgate.net The biosynthesis of calystegines shares early enzymatic steps with the classical tropane alkaloid pathway, originating from the precursor pseudotropine. researchgate.netmdpi.comresearchgate.netresearchgate.net
| Property | Value | Source |
| IUPAC Name | 8-azabicyclo[3.2.1]octane-1,2,3,4,6-pentol | uni.lunih.gov |
| Chemical Formula | C₇H₁₃NO₅ | biosynth.comnih.gov |
| Molecular Weight | 191.18 g/mol | biosynth.comnih.gov |
| CAS Number | 156705-04-3 | biosynth.comnih.gov |
| Classification | Polyhydroxylated Nortropane Alkaloid | nih.govmdpi.com |
Historical Perspective of Calystegine Research
While tropane alkaloids have been known to science for well over a century, the discovery of calystegines is a relatively recent development. rsc.org The first members of this group, calystegines A3, B1, and B2, were isolated in 1988 by a French research team from the roots of Calystegia sepium (hedge bindweed). ufrgs.brscielo.brbrieflands.com The structures of these first calystegines were published in 1990. researchgate.netrsc.org This initial discovery was made during a broader search for nutritional mediators, such as opines, in plant roots. researchgate.net
Following their discovery, research interest in calystegines grew rapidly, largely due to their potential as potent inhibitors of glycosidase enzymes, suggesting possible applications in antiviral, anticancer, and antidiabetic research. ufrgs.brscielo.br this compound, along with its epimer C2, was later isolated from the plant Duboisia leichhardtii. silae.it Subsequent research has identified calystegines in a variety of plant families, notably Solanaceae (which includes common edibles like potatoes, tomatoes, and eggplants), Convolvulaceae (including sweet potatoes), and Moraceae (mulberries). nih.govacs.orglci-koeln.deoup.com
Overview of Calystegine Subgroups and Nomenclature
The name "calystegine" is derived from Calystegia sepium, the plant species from which they were first isolated. rsc.orgbrieflands.com The classification of calystegines into subgroups is based on the number of hydroxyl (-OH) groups attached to the core nortropane structure. mdpi.comresearchgate.netcsic.es
Calystegines A : These compounds possess three hydroxyl groups. Examples include calystegine A3 and A5. mdpi.comsilae.it
Calystegines B : This subgroup is characterized by the presence of four hydroxyl groups. Examples include calystegine B1, B2, and B4. mdpi.comsilae.it
Calystegines C : These are the most hydroxylated, containing five hydroxyl groups. This compound and C2 belong to this subgroup. mdpi.comsilae.it
In addition to these main groups, a further classification, group N, exists for calystegines that feature a bridgehead amino group. researchgate.netresearchgate.net Naturally occurring N-methylated versions of calystegines, such as N-methylthis compound, have also been identified. nih.gov
Significance of this compound in Carbohydrate Metabolism Research
The primary significance of this compound in scientific research stems from its function as a potent glycosidase inhibitor. biosynth.combrieflands.comeuropa.eu Glycosidases are enzymes that catalyze the breakdown of complex carbohydrates into simpler sugars. By mimicking the structure of monosaccharides, this compound can competitively bind to the active sites of these enzymes, thereby disrupting carbohydrate processing. biosynth.comresearchgate.net
Research has demonstrated that this compound is a particularly potent competitive inhibitor of specific mammalian glycosidases. nih.govresearchgate.net For instance, it strongly inhibits β-glucosidase and β-galactosidase. researchgate.netchemfaces.com The inhibitory potential of calystegines is highly dependent on their specific structure; the presence of a hydroxyl group at the C6 position, as seen in this compound, significantly enhances its inhibitory activity against β-glucosidase and β-galactosidase, while diminishing its effect on α-galactosidase. nih.gov
The ability to block key enzymes in carbohydrate metabolism makes this compound a valuable tool in biochemical research. biosynth.com It allows scientists to probe the intricate pathways involving glycosides and to study the function of specific enzymes. The inhibition of intestinal α-glucosidases is a known strategy for the management of type 2 diabetes mellitus, as it can slow the absorption of glucose from food. lci-koeln.deresearchgate.net The presence of this compound and other calystegines has been confirmed in a range of edible plants, including potatoes, tomatoes, peppers, and mulberries. researchgate.netchemfaces.comwur.nl
| Enzyme | Inhibition Constant (Ki) | Source Organism | Reference |
| β-Glucosidase | 1.5 µM | Human | nih.govresearchgate.netchemfaces.com |
| β-Glucosidase | 1.0 µM | Rat | nih.govresearchgate.net |
| β-Glucosidase | 15 µM | Bovine | nih.govresearchgate.netchemfaces.com |
| β-Xylosidase | 0.13 µM | Human | nih.govresearchgate.netchemfaces.com |
Structure
2D Structure
Properties
IUPAC Name |
8-azabicyclo[3.2.1]octane-1,2,3,4,6-pentol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO5/c9-2-1-7(13)6(12)5(11)4(10)3(2)8-7/h2-6,8-13H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOJRYWHKVYFQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(C(C(C1(N2)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156705-04-3 | |
| Record name | Calystegine C1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031346 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Natural Occurrence and Distribution of Calystegine C1
Botanical Sources and Distribution Patterns
The distribution of Calystegine C1 is not uniform across the plant kingdom, with significant concentrations found in specific families and genera.
Occurrence in Solanaceae Family
The Solanaceae family, which includes many common food plants, is a significant source of calystegines. researchgate.net this compound has been detected in various members of this family, including potato, tomato, eggplant, and bell pepper. nih.govwur.nl
Potatoes (Solanum tuberosum) are a well-documented source of calystegines. While Calystegine A3 and B2 are often the main constituents, this compound is also present. researchgate.net The concentration of these alkaloids can vary between different potato cultivars. diva-portal.org Studies have shown that the highest concentrations of calystegines in potato plants are found in the sprouts and roots. researchgate.net For instance, emerging sprouts can contain significantly higher levels of total calystegines compared to dormant tubers. researchgate.net The distribution within the tuber itself is also not uniform, with higher levels often found in the peel compared to the flesh. researchgate.net
Table 1: this compound and Other Calystegines in Solanum tuberosum
| Plant Part | Calystegine Detected | Concentration Range (mg/kg fresh weight) | Reference |
|---|---|---|---|
| Tuber | A3, B2, B4 | A3: 9–84; B2: 10–56; B4: <1–30 | wur.nl |
| Sprouts (3mm) | Total Calystegines | 3300 | researchgate.net |
| Flowers | Total Calystegines | 150 | researchgate.net |
| Young Leaves | Total Calystegines | 150 | researchgate.net |
This compound has been detected in tomatoes (Solanum lycopersicum). wur.nl Research on nine different tomato varieties revealed the presence of this compound, with concentrations ranging up to 2.39 mg/kg fresh weight. wur.nl The levels of calystegines can vary significantly among different tomato cultivars. nih.gov In one study, the concentration of this compound was found to be 0.65 mg/kg, while Calystegine B2 reached up to 12.47 mg/kg in the same set of varieties. nih.gov
Table 2: Calystegine Content in Different Tomato Varieties
| Calystegine | Concentration Range (mg/kg fresh weight) | Reference |
|---|---|---|
| Calystegine A3 | <0.5–5.43 | wur.nl |
| Calystegine A5 | <0.5–5.01 | wur.nl |
| Calystegine B2 | <0.5–12.47 | wur.nl |
Eggplants (Solanum melongena) also contain calystegines, although the profile can differ based on the region of cultivation. wur.nl While Calystegine A3 and B2 are commonly reported, this compound has also been detected in this species. nih.gov One study reported the presence of five calystegines (A3, B1, B2, B4, and C1) in eggplant samples. researchgate.net
This compound has been identified in bell peppers (Capsicum annuum). wur.nl One analysis found this compound at a concentration of 4 mg/kg fresh weight, alongside Calystegine B1 (12 mg/kg) and B2 (37 mg/kg). wur.nl However, another study on six samples of bell peppers detected only trace amounts of Calystegine B1. wur.nl
This compound has been found in other genera within the Solanaceae family.
Physalis : In the fruits of Physalis peruviana (Cape gooseberry), low levels of this compound (0.005 mg/kg fresh weight) have been detected, along with other calystegines. wur.nlresearchgate.net
Hyoscyamus : While several calystegines have been identified in Hyoscyamus albus and Hyoscyamus niger, the presence of this compound is specifically mentioned in the context of analytical methods for Hyoscyamus albus. nih.govcsic.es
Lycium : The roots of Lycium chinense have been found to contain a variety of calystegines, including this compound. nih.gov
Occurrence in Convolvulaceae Family
Varietal and Cultivar-Dependent Accumulation
The accumulation of phytochemicals in plants is often dependent on genetic factors, leading to variations between different varieties and cultivars. Studies on potatoes have shown that calystegine levels can vary significantly among different cultivars. researchgate.net In sweet potatoes, the content of other bioactive compounds like phenolics and carotenoids is known to differ widely across various cultivars. ijpsjournal.com Likewise, research on mulberry trees has demonstrated that the concentration of compounds such as phenols and flavonoids varies among different varieties. nih.govmdpi.com This suggests a strong likelihood that the accumulation of this compound is also subject to varietal and cultivar-dependent differences in the plants where it occurs.
Environmental and Growth Condition Influences on Accumulation
The concentration of calystegines, including C1, in plants is not static and can be influenced by various environmental and growth-related factors. These factors can trigger stress responses in the plant, leading to an increased accumulation of these alkaloids as a defense mechanism. wur.nl
Biotic and Abiotic Stress:
Plant stress, whether from living organisms (biotic) or environmental conditions (abiotic), plays a crucial role in the production of calystegines. cabidigitallibrary.orgresearchgate.net Biotic stressors include attacks from pathogens and insects. wur.nlmdpi.com Abiotic stressors encompass a range of conditions such as mechanical wounding (e.g., from mowing or grazing), light exposure, and extreme temperatures. slu.senih.gov For instance, the biosynthesis of calystegines has been observed to be a defense mechanism against disease, grazing, and insect damage. wur.nl
Specific Environmental Factors:
Wounding and Light Exposure: Studies on potato tubers have shown that mechanical injury and exposure to light can significantly increase the levels of certain alkaloids. slu.senih.gov While these studies often focus on steroidal glycoalkaloids, the general principle of stress-induced alkaloid accumulation is relevant to calystegines.
Carbohydrate Availability: Research on potato root cultures has indicated that an increase in carbohydrate availability can lead to higher accumulation of calystegines. researchgate.net This suggests a link between the plant's metabolic state and its production of these defensive compounds.
Genetic and Environmental Interplay: The final concentration of tropane (B1204802) alkaloids, the broader class to which calystegines belong, is influenced by the plant's genetic makeup, its growth stage, the specific plant part, and various environmental factors like climate and handling. wur.nl
Table 2: Influence of Environmental Factors on Calystegine Accumulation
| Factor | Type | Effect on Calystegine Accumulation |
| Pathogen Attack | Biotic | Increase |
| Insect Damage | Biotic | Increase |
| Mechanical Wounding | Abiotic | Increase |
| Light Exposure | Abiotic | Increase |
| Extreme Temperatures | Abiotic | Increase |
| Carbohydrate Availability | Growth Condition | Increase |
This table is interactive. You can sort the columns by clicking on the headers.
Co-occurrence with Other Calystegine Analogs (A, B, N groups)
This compound rarely occurs in isolation. It is typically found alongside a profile of other calystegine analogs, which are categorized into groups based on the number of hydroxyl groups they possess. researchgate.net The main groups are A (three hydroxyl groups), B (four hydroxyl groups), and C (five hydroxyl groups), with an additional N group. researchgate.netnih.gov
Common Co-occurring Analogs:
Calystegines A3, B1, and B2: These are among the most frequently encountered calystegines that co-occur with C1. nih.govnih.gov Surveys of edible fruits and vegetables have consistently detected Calystegines A3, B1, B2, and C1 together in plants like peppers, potatoes, eggplants, tomatoes, and sweet potatoes. nih.gov
Calystegine N1: In some solanaceous species, Calystegine N1 has been found to co-exist with C1, although its distribution is more limited compared to the A and B groups. nih.gov
Other B-group Calystegines: Besides B1 and B2, other B-group analogs can also be present. For example, Hyoscyamus albus seeds have been found to contain Calystegines B1, B2, and B4. nih.gov
The specific profile and ratio of different calystegine analogs can vary depending on the plant species, the plant part, and the prevailing environmental conditions. wur.nl For instance, a study on various solanaceous species noted that while A3, B1, B2, and B3 were common, the detection of C1 and N1 was less frequent. nih.govresearchgate.net In all the samples analyzed in that particular study, calystegines A5 and B4 were not detected. nih.govresearchgate.net
Table 3: Co-occurrence of this compound with Other Analogs
| Calystegine Analog | Group | Commonly Co-occurs with C1 |
| Calystegine A3 | A | Yes |
| Calystegine B1 | B | Yes |
| Calystegine B2 | B | Yes |
| Calystegine N1 | N | Sometimes |
| Calystegine A5 | A | No (in some studies) |
| Calystegine B3 | B | Yes (in some species) |
| Calystegine B4 | B | Yes (in some species) |
This table is interactive. You can sort the columns by clicking on the headers.
Biosynthetic Pathways and Metabolic Engineering of Calystegine C1
General Overview of Tropane (B1204802) Alkaloid Biosynthesis
The biosynthesis of calystegines, a group of polyhydroxylated nortropane alkaloids, is intricately linked to the general tropane alkaloid (TA) pathway. nih.govresearchgate.net These pathways are predominantly found in plant families such as Solanaceae, Erythroxylaceae, and Convolvulaceae. nih.govnih.gov The journey from simple amino acids to the complex bicyclic tropane structure involves a series of shared enzymatic reactions before branching into distinct alkaloid classes, including calystegines, scopolamine, and cocaine. nih.gov
The biosynthesis of the tropane ring system originates from the amino acids ornithine or arginine. pnas.orgoup.com These are converted to putrescine, a diamine that serves as a fundamental building block. pnas.orgnih.gov The first committed step in the pathway is generally considered to be the N-methylation of putrescine, a reaction catalyzed by the enzyme putrescine N-methyltransferase (PMT). pnas.orgmdpi.com This step yields N-methylputrescine.
The pathway continues with the oxidative deamination of N-methylputrescine by N-methylputrescine oxidase (MPO), producing 4-methylaminobutanal. oup.comnih.gov This aldehyde undergoes spontaneous cyclization to form the N-methyl-Δ¹-pyrrolinium cation, a critical branch point intermediate for both nicotine (B1678760) and tropane alkaloid biosynthesis. nih.govpnas.orgoup.com
The subsequent steps, leading to the formation of the bicyclic ketone tropinone (B130398), were elucidated to involve an atypical polyketide synthase (PYKS) and a cytochrome P450 enzyme, CYP82M3. nih.govmdpi.com Tropinone represents a major bifurcation point in the pathway, determining the class of tropane alkaloid to be synthesized. pnas.org Its fate is dictated by two stereospecific, NADPH-dependent reductases:
Tropinone Reductase I (TR-I): Reduces tropinone to tropine (B42219) (3α-tropanol), the precursor for hyoscyamine (B1674123) and scopolamine. nih.govpnas.org
Tropinone Reductase II (TR-II): Reduces tropinone to pseudotropine (3β-tropanol), which is the direct precursor for the biosynthesis of calystegines. nih.govpnas.orgoup.commdpi.com
Therefore, the derivation from putrescine and the specific formation of pseudotropine are foundational to the synthesis of Calystegine C1.
This compound shares its initial biosynthetic machinery with other major tropane alkaloids. The enzymatic steps from the precursor amino acids to the formation of tropinone are conserved. The key enzymes involved in this common pathway are essential for providing the core tropane structure. Studies involving the overexpression or suppression of these enzymes have been crucial in understanding their roles and the regulatory logic of the pathway. For instance, while PMT is the first specific enzyme, experiments have shown that its overexpression alone is not sufficient to increase the final accumulation of calystegines, indicating other steps are rate-limiting. researchgate.netresearchgate.net
| Enzyme | Abbreviation | Substrate | Product | Enzyme Class |
|---|---|---|---|---|
| Putrescine N-methyltransferase | PMT | Putrescine, S-adenosyl-l-methionine (SAM) | N-methylputrescine | Methyltransferase mdpi.com |
| N-methylputrescine oxidase | MPO | N-methylputrescine | 4-methylaminobutanal | Diamine Oxidase oup.com |
| Polyketide Synthase | PYKS | 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid intermediate | Tropinone precursor | Polyketide Synthase nih.govmdpi.com |
| Cytochrome P450 | CYP82M3 | PYKS product | Tropinone | Cytochrome P450 nih.govmdpi.com |
| Tropinone Reductase II | TR-II | Tropinone | Pseudotropine | Short-chain Dehydrogenase/Reductase (SDR) nih.govpnas.org |
Specific Pathways Leading to this compound
Following the formation of pseudotropine by TR-II, the biosynthetic route diverges specifically towards the production of calystegines. Unlike hyoscyamine and scopolamine, calystegines are nortropane alkaloids, meaning they lack the N-methyl group of their precursor and are characterized by multiple hydroxyl groups on the tropane ring. mdpi.com this compound, with the chemical structure 8-azabicyclo[3.2.1]octane-1,2,3,4,6-pentol, is one of the most hydroxylated members of this family. nih.gov
The conversion of pseudotropine into this compound is a multi-step process dominated by sequential hydroxylation and demethylation. d-nb.info The core structure of pseudotropine already contains a hydroxyl group at the C3 position (3β-tropanol). To arrive at this compound, additional hydroxyl groups must be introduced at positions C1, C2, C4, and C6. nih.gov
A key transformation is the N-demethylation of the tropane ring's nitrogen atom, which converts the tertiary amine of pseudotropine into the secondary amine characteristic of the "nor-" prefix in nortropane alkaloids. d-nb.info Recent research suggests that these modifications—hydroxylation and N-demethylation—are catalyzed by specialized enzymes, particularly from the cytochrome P450 superfamily. d-nb.info
While the enzyme CYP80F1 is a well-characterized cytochrome P450 involved in the tropane alkaloid pathway, its primary role is in the competing branch: it catalyzes the rearrangement of littorine (B1216117) to hyoscyamine aldehyde, a precursor to scopolamine. nih.govoup.comresearchgate.net
The specific P450 enzymes responsible for calystegine biosynthesis have been a subject of intense investigation. A significant breakthrough came from the functional characterization of two P450s from Atropa belladonna, a plant that produces tropane alkaloids. d-nb.info These enzymes, AbP450-5021 and AbP450-116623, were shown to catalyze distinct, early steps in the pseudotropine-dependent pathway leading to modified nortropane alkaloids. d-nb.info Their discovery shed light on the previously unknown steps of N-demethylation and hydroxylation. d-nb.info
| Enzyme | Organism | Catalytic Function | Significance in Calystegine Pathway |
|---|---|---|---|
| AbP450-5021 | Atropa belladonna | N-demethylase / Ring-hydroxylase | Performs the crucial N-demethylation to form the nortropane skeleton and adds a hydroxyl group. |
| AbP450-116623 | Atropa belladonna | Ring-hydroxylase | Catalyzes a subsequent hydroxylation step on the nortropane ring. |
These findings demonstrate that the biosynthesis of calystegines relies on a dedicated set of P450 enzymes that modify the pseudotropine scaffold. d-nb.info
The term "N-methyltransferase activity" in the context of this compound biosynthesis primarily refers to the initial action of Putrescine N-methyltransferase (PMT) at the beginning of the shared tropane alkaloid pathway. mdpi.commdpi.com This enzyme is responsible for adding a methyl group to putrescine, which is essential for forming the N-methyl-Δ¹-pyrrolinium cation and, ultimately, pseudotropine. pnas.org
However, as this compound is a nortropane alkaloid, a demethylation step is more critical in the later, specific part of its synthesis. mdpi.com The activity of an N-demethylase, identified as the P450 enzyme AbP450-5021, is required to remove the methyl group from the nitrogen atom of a pseudotropine-derived intermediate. d-nb.info
While uncommon, N-methylated calystegines, such as N-methyl-calystegine C1, have been isolated from certain plant species like Lycium chinense. slu.sescispace.com The formation of these specific compounds would necessitate a subsequent N-methylation step, catalyzed by a yet-uncharacterized N-methyltransferase acting on a calystegine precursor. However, for the biosynthesis of the more common this compound, the key activities are the initial methylation by PMT and the subsequent demethylation by a cytochrome P450 enzyme.
Uncharacterized Enzymatic Steps in this compound Formation
The biosynthesis of calystegines, including this compound, originates from the well-established tropane alkaloid pathway, sharing its initial enzymatic steps. researchgate.net The pathway begins with precursors like putrescine, which is converted to N-methylputrescine by putrescine N-methyltransferase (PMT). researchgate.net This intermediate is then transformed into tropinone. While the conversion of tropinone to pseudotropine via tropinone reductase II (TRII) is a known step, the subsequent modifications leading to the full calystegine structure are not entirely elucidated.
This compound is a polyhydroxylated nortropane alkaloid. The formation of this class of compounds from the precursor pseudotropine involves a series of hydroxylation reactions. It is proposed that cytochrome P450 enzymes are responsible for these hydroxylations. For instance, the enzyme CYP80F1 has been identified as a hydroxylase in the broader tropane alkaloid pathway. However, the specific monooxygenases or other enzymes that sequentially add hydroxyl groups at the precise positions (C1, C2, C3, and C6) to form the various calystegine isomers, including C1, have not all been definitively characterized.
Furthermore, another potential rate-limiting or key enzymatic step that remains uncharacterized in calystegine-producing species is a putative N-methyltransferase that would catalyze S-adenosylmethionine-dependent methylation. While the core enzymatic framework is derived from tropane alkaloid biosynthesis, the specific enzymes that finalize the structure of this compound, particularly the sequence and control of hydroxylation events, remain a key area of ongoing research. The precise mechanism and the enzymes that catalyze the C-ring cleavage in related complex alkaloids are also under investigation, suggesting that novel enzymatic functions are yet to be discovered in these pathways. nih.gov
Metabolic Engineering Strategies for this compound Production
Metabolic engineering offers a promising avenue for the production of valuable plant-derived alkaloids in microbial hosts. dntb.gov.uaresearchgate.net The heterologous expression of biosynthetic pathways in microbes like Escherichia coli and the yeast Saccharomyces cerevisiae provides a scalable and controllable production platform. wikipedia.orgnih.govfrontiersin.org
For this compound, this strategy would involve transferring the identified biosynthetic genes from a source plant into a microbial chassis. frontiersin.org A successful example of a related pathway is the microbial synthesis of N-methylpyrrolinium, a critical intermediate for tropane alkaloids, in both E. coli and S. cerevisiae. researchgate.net This was achieved by expressing a three-enzyme cascade: ornithine decarboxylase (ODC), putrescine N-methyltransferase (PMT), and diamine oxidase (DAO). researchgate.net
Challenges in heterologous expression include:
Functional Expression of Plant Enzymes: Plant enzymes, particularly cytochrome P450s which are crucial for hydroxylation steps, can be difficult to express functionally in prokaryotic hosts like E. coli. frontiersin.org Eukaryotic hosts like yeast are often more suitable. researchgate.net
Cofactor Availability: The biosynthetic pathway requires specific cofactors which may need to be supplemented or their regeneration pathways engineered within the host. researchgate.netmdpi.com
Metabolic Burden: Expressing a multi-gene pathway can place a significant metabolic load on the host organism, potentially requiring optimization of the host's central metabolism. researchgate.net
Engineering strategies to overcome these challenges include optimizing codon usage for the host, balancing enzyme expression levels, and modifying host pathways to increase the supply of precursors and cofactors. researchgate.netmdpi.com
| Host Organism | Target Compound/Intermediate | Engineering Strategy | Reported Titer |
| Escherichia coli | N-methylpyrrolinium | Expression of a three-gene plant pathway (ODC, PMT, DAO). | 3.02 mg/L researchgate.net |
| Saccharomyces cerevisiae | N-methylpyrrolinium | Expression of the plant pathway and engineering of host metabolism (decreasing catabolism, improving cofactor supply). | 17.82 mg/L researchgate.net |
An alternative to microbial production is to directly engineer the metabolic pathways within the calystegine-producing plants themselves. researchgate.net This approach aims to increase the yield of the target compound by overcoming rate-limiting steps or redirecting metabolic flux.
Studies in Solanum tuberosum (potato) have demonstrated the feasibility of this strategy. Researchers have used RNA interference (RNAi) to suppress genes and overexpression to enhance them, thereby studying the impact on calystegine accumulation. researchgate.net
Overexpression of DsPMT: Increasing the expression of putrescine N-methyltransferase from Datura stramonium in potato led to a higher concentration of the precursor N-methylputrescine, but this was not sufficient on its own to increase the final calystegine content. researchgate.net
Modulation of StTRI: Both overexpression and knockdown of the gene for the tropine-forming tropinone reductase (TRI) were performed. Since TRI competes with TRII for the same substrate (tropinone), modulating its activity could theoretically channel more substrate towards calystegine biosynthesis. researchgate.net
Altering Carbohydrate Metabolism: Given the link between sugar availability and calystegine accumulation, genetically engineering carbohydrate metabolism in tubers has been explored as an indirect method to influence the biosynthesis of these alkaloids. researchgate.net
These studies show that modulating single genes in the endogenous pathway can be complex, as the regulation of metabolic flux is often distributed across multiple steps. A successful strategy may require the simultaneous modulation of several key genes. researchgate.net
Bioreactor and Cell Culture Systems for Enhanced Production
The production of this compound and other related nortropane alkaloids through traditional agricultural means can be limited by environmental factors, plant growth rates, and low yields. researchgate.net To overcome these challenges, in vitro plant cell and tissue culture systems, particularly hairy root cultures, have been explored as a promising alternative for controlled and enhanced production. researchgate.netcore.ac.uk
Hairy root cultures are induced by the genetic transformation of plant tissues with the soil bacterium Agrobacterium rhizogenes. core.ac.uk This process introduces a root-inducing (Ri) plasmid into the plant genome, resulting in the rapid growth of genetically stable roots that can be cultivated in artificial media. These cultures are highly valued for their ability to synthesize secondary metabolites characteristic of the parent plant, often at higher and more consistent levels.
The scalability of these systems is a key focus of research, with efforts directed at moving from laboratory-scale cultures to large-scale bioreactors for industrial production. researchgate.net While significant engineering challenges remain in optimizing bioreactor conditions for hairy root cultures, studies on related tropane alkaloid-producing species have demonstrated the feasibility of this approach. For instance, hairy root cultures of Brugmansia candida and Hyoscyamus muticus have been successfully grown in bioreactors to enhance the production of other tropane alkaloids like hyoscyamine and scopolamine. mdpi-res.com Such systems offer precise control over environmental parameters, including nutrient composition, pH, and aeration, which can be manipulated to maximize biomass and secondary metabolite yield.
Research has shown that the biosynthesis of calystegines in root cultures is significantly influenced by nutrient availability. Specifically, the concentration of soluble sugars, with sucrose (B13894) being the most effective, can enhance calystegine formation. researchgate.net This suggests that optimizing the culture medium within a bioreactor system is a critical strategy for boosting the production of this compound.
| System Type | Description | Advantages for Calystegine Production |
| Hairy Root Cultures | Plant roots genetically transformed with Agrobacterium rhizogenes. | Genetic stability, rapid growth, high biosynthetic capacity, potential for high-density growth in bioreactors. core.ac.uk |
| Bioreactors | Controlled, large-scale vessels for cultivating cell or hairy root cultures. | Scalability, precise control over growth conditions (nutrients, pH, oxygen), potential for continuous production. researchgate.netmdpi-res.com |
Impact of Genetic Modifications on Calystegine Profile
One successful approach involves modifying the primary carbohydrate metabolism to increase the availability of precursors. In a study using transgenic potatoes, the availability of soluble sugars was increased in tubers through two methods: the overexpression of a yeast invertase gene and the antisense suppression of the sucrose synthase gene. researchgate.netnih.gov Both modifications led to higher levels of soluble sugars in the tubers. The research revealed that while the majority of calystegines in tubers are synthesized in the roots and transported there, the calystegine levels within the tubers responded directly to these genetic changes in carbohydrate metabolism. nih.gov The most significant increase in calystegine content was observed in the potato lines with suppressed sucrose synthase activity, indicating a strong link between sucrose availability and calystegine biosynthesis. nih.gov
A more direct strategy involves targeting the genes that code for specific enzymes within the tropane alkaloid pathway. researchgate.netresearchgate.net Key enzymes include putrescine N-methyltransferase (PMT), which commits putrescine to the pathway, and tropinone reductases (TR-I and TR-II), which reduce the intermediate tropinone. researchgate.netresearchgate.net The enzyme TR-II is particularly crucial for calystegine biosynthesis as it catalyzes the formation of pseudotropine, the direct precursor to calystegines. researchgate.net
Experiments using RNA interference (RNAi) to suppress the expression of these enzyme-coding genes in potato plants have yielded clear results. The suppression of TR-II activity resulted in a dramatic reduction in the accumulation of calystegines in potato sprouts, confirming its essential role in the pathway. researchgate.net In contrast, the overexpression of PMT, an enzyme acting earlier in the pathway, did not lead to a significant change in the final calystegine concentrations in the modified plants. researchgate.net These findings highlight the complexity of pathway regulation and identify TR-II as a critical control point for engineering calystegine production.
Naturally occurring variations, such as the N-methylation of this compound to form N-methylthis compound, found in the roots of Lycium chinense, also represent a modification of the calystegine profile. nih.govslu.se
Table of Research Findings on Genetic Modifications
| Genetic Modification | Target Organism | Key Finding | Impact on Calystegine Profile |
|---|---|---|---|
| Overexpression of yeast invertase | Solanum tuberosum (Potato) | Increased soluble sugars in tubers. | Increased accumulation of total calystegines. researchgate.netnih.gov |
| Antisense suppression of sucrose synthase | Solanum tuberosum (Potato) | Strong increase in soluble sugars, particularly sucrose. | Strongest increase in total calystegine accumulation. nih.gov |
| RNAi suppression of Tropinone Reductase II (TRII) | Solanum tuberosum (Potato) | Reduced conversion of tropinone to pseudotropine. | Strongly reduced accumulation of calystegines in sprouts. researchgate.net |
Molecular Mechanisms of Action of Calystegine C1
Glycosidase Inhibition Profile of Calystegine C1
This compound, a polyhydroxylated nortropane alkaloid, functions as a potent inhibitor of various glycosidase enzymes. biosynth.comnih.gov Its structure mimics that of monosaccharides, allowing it to bind to the active site of these enzymes. biosynth.com This interaction disrupts the normal function of glycosidases, which are involved in the breakdown of complex carbohydrates. biosynth.comnih.gov The biological activity of this compound is directly related to its ability to inhibit carbohydrate metabolism through this enzymatic interference. nih.gov
Competitive Inhibition Kinetics
The mechanism by which this compound inhibits glycosidases is through competitive inhibition. biosynth.comresearchgate.net In this model, the inhibitor (this compound) competes with the substrate for binding to the enzyme's active site. mdpi.com Because this compound binds reversibly to the active site, its inhibitory effect can be overcome by increasing the concentration of the substrate. mdpi.com This mode of action means that this compound increases the apparent Michaelis-Menten constant (K*) of the enzyme without affecting the maximum velocity (Vmax). mdpi.com The potency of this competitive inhibition is often quantified by the inhibition constant (Ki), which represents the concentration of inhibitor required to decrease the maximal rate of the reaction by half. researchgate.net
Target Glycosidase Enzymes
This compound exhibits inhibitory activity against a specific range of glycosidase enzymes, demonstrating selectivity in its action. Its efficacy varies depending on the type of glycosidase and its biological source.
This compound is a potent competitive inhibitor of β-glucosidase from various mammalian sources, including bovine, human, and rat liver. researchgate.net The inhibitory potential is significantly enhanced by the presence of a hydroxyl group at the C6exo position, a structural feature of this compound. researchgate.netnih.gov The inhibition constants (Ki) highlight its strong affinity for these enzymes, particularly from human and rat sources. researchgate.net
| Enzyme Source | Inhibition Constant (Ki) in µM | Reference |
|---|---|---|
| Bovine Liver | 15 | researchgate.net |
| Human Liver | 1.5 | researchgate.net |
| Rat Liver | 1.0 | researchgate.net |
In contrast to its strong effect on β-glucosidase, the inhibitory activity of this compound against α-galactosidase is markedly lower or even abolished. researchgate.netnih.gov Structural characteristics, such as the addition of a hydroxyl group at the C6exo position, which enhance β-glucosidase inhibition, are detrimental to the inhibition of α-galactosidase. researchgate.netnih.gov
This compound has been identified as a very potent inhibitor of human β-xylosidase. researchgate.netnih.gov Research has demonstrated strong competitive inhibition for this specific enzyme. researchgate.net
| Enzyme Source | Inhibition Constant (Ki) in µM | Reference |
|---|---|---|
| Human | 0.13 | researchgate.net |
Studies have investigated the α-glucosidase inhibitory activity of calystegines. While extracts from various plants containing a mixture of calystegines, including C1, have shown inhibitory activity against α-glucosidase from Saccharomyces cerevisiae, specific data for purified this compound against rice α-glucosidase is less defined. cabidigitallibrary.org One study noted that glycosylation of other calystegines, such as B1 and B2, significantly altered their inhibitory profiles against rice α-glucosidase, with one derivative acting as a noncompetitive inhibitor. nih.gov However, detailed kinetic data for the direct, competitive inhibition of rice α-glucosidase by this compound is not extensively documented in the reviewed literature.
Stereochemical Specificity of Inhibition
The inhibitory activity and specificity of this compound are profoundly influenced by its distinct stereochemistry. The spatial arrangement of its hydroxyl groups and the nortropane skeleton are critical for its interaction with different glycosidases.
This compound and its epimer, Calystegine C2, differ only in the stereochemistry of the hydroxyl group at the C-2 position. This subtle structural difference significantly impacts their inhibitory profiles, highlighting the high degree of stereochemical recognition by the target enzymes.
Furthermore, the presence and orientation of hydroxyl groups on the bicyclic ring system dictate the selectivity of inhibition. For instance, the addition of a hydroxyl group at the C-6exo position, a characteristic feature of both Calystegine B1 and C1, has been shown to enhance the inhibitory potential towards β-glucosidase and β-galactosidase. Conversely, this same structural feature markedly reduces or even abolishes inhibitory activity against α-galactosidase. nih.gov This demonstrates that specific stereochemical configurations are favored by the active sites of certain enzyme families, leading to a selective inhibition profile for this compound.
The table below summarizes the inhibitory potency (Ki values) of this compound against various glycosidases from different sources, illustrating its specific inhibitory profile.
| Enzyme | Source | Ki (μM) |
| β-Glucosidase | Bovine | 15 |
| β-Glucosidase | Human | 1.5 |
| β-Glucosidase | Rat | 1 |
| β-Xylosidase | Human | 0.13 |
Sugar-Mimicry and Structural Basis for Enzyme Binding
The foundational mechanism of this compound's action is its ability to act as a "sugar mimic." biosynth.com The polyhydroxylated nortropane structure bears a strong resemblance to the pyranose ring of monosaccharides, the natural substrates of glycosidases. researchgate.net This structural analogy, combined with the protonated nitrogen atom at physiological pH, allows it to be recognized by the enzyme's active site, leading to competitive inhibition. biosynth.com
While a crystal structure of a this compound-enzyme complex is not available, studies on closely related calystegines, such as Calystegine B2, provide significant insights into the binding conformation. rsc.org When visualized in a complex with a β-glucosidase, Calystegine B2 was observed to adopt an orientation similar to that of isofagomine, another potent glycosidase inhibitor. rsc.org This suggests that the bicyclic nortropane ring of calystegines likely orients itself within the active site to present its hydroxyl groups in a manner that optimally mimics the substrate's binding to key catalytic residues. nih.gov
Molecular docking studies on various calystegine isomers have revealed that the binding orientation is highly dependent on the configuration of the hydroxyl groups on the nortropane ring. nih.gov A suitable binding orientation is a prerequisite for achieving a strong affinity and potent inhibition of the target enzyme. nih.gov It is therefore highly probable that this compound also binds in a specific, energetically favorable conformation that maximizes its interactions with the enzyme's active site.
The binding of this compound within the active site of a glycosidase is stabilized by a network of non-covalent interactions, primarily hydrogen bonds. The hydroxyl groups and the protonated nitrogen of the calystegine molecule act as hydrogen bond donors and acceptors, forming connections with the amino acid residues that line the active site. researchgate.net
Molecular docking studies of other calystegines, such as A3 and B2, with human intestinal maltase and sucrase have elucidated these interactions in detail. These studies show multiple hydrogen bonds forming between the inhibitor's hydroxyl groups and key acidic residues (aspartate, glutamate) and other polar residues (arginine, asparagine, tryptophan) in the active site. researchgate.netresearchgate.net For example, in the active site of β-glucocerebrosidase, Calystegine B2 forms favorable hydrogen bonds with residues such as Glu235, Glu340, and Asp127, which are essential for its inhibitory activity. nih.gov
Modulation of Carbohydrate Metabolism via Glycosidase Inhibition
By inhibiting glycosidases, this compound directly interferes with the breakdown of complex carbohydrates. biosynth.com Glycosidases are crucial enzymes in carbohydrate metabolism, responsible for hydrolyzing glycosidic bonds in di-, oligo-, and polysaccharides to release absorbable monosaccharides like glucose. nih.gov
In the context of digestion, enzymes such as intestinal α-glucosidases (e.g., maltase and sucrase) are responsible for the final steps in carbohydrate digestion. researchgate.net Inhibition of these enzymes by compounds like this compound slows down the liberation and subsequent absorption of glucose from the diet. rsc.org This modulation of carbohydrate digestion and absorption can lead to a more controlled and lower postprandial increase in blood glucose levels. nih.gov The ability of calystegines to inhibit these key digestive enzymes underscores their significant potential to modulate systemic carbohydrate metabolism. researchgate.net
Effects on Cellular Processes Linked to Glycosidase Activity
The influence of this compound extends beyond the modulation of dietary carbohydrate absorption. Glycosidases are integral to a wide array of cellular processes, and their inhibition can have profound downstream effects.
One of the most significant consequences of potent glycosidase inhibition is the potential for inducing lysosomal storage disorders. Lysosomal glycosidases are essential for the stepwise degradation of complex glycoconjugates. Inhibition of these enzymes can lead to the accumulation of their partially catabolized substrates within lysosomes, a condition that can disrupt cellular function.
Recent research has also highlighted other cellular effects. For instance, studies on human adipose-derived stromal cells (ASCs) have shown that calystegines can offer protection against cellular dysfunction induced by hyperglycemic conditions. In this model, calystegines were found to diminish oxidative stress, mitigate mitochondrial dynamics failure, and reduce endoplasmic reticulum (ER) stress. These protective effects were associated with the restoration of the defective PI3K/AKT/mTOR signaling pathway, a crucial axis in cellular metabolism and survival.
Enzymatic and Chemical Synthesis Approaches for Calystegine C1 and Its Analogs
Total Chemical Synthesis Methodologies
The total synthesis of Calystegine C1 and its analogs presents a formidable challenge due to the densely functionalized and stereochemically rich nortropane scaffold. Chemists have devised several elegant strategies to construct this bicyclic core and install the requisite hydroxyl groups with precise stereocontrol.
Stereoselective Synthesis Strategies
A cornerstone of any successful synthesis of calystegine alkaloids is the meticulous control of stereochemistry. The inherent chirality of starting materials, often derived from the chiral pool such as carbohydrates, is a common strategy to establish the absolute configuration of the final product. For instance, the synthesis of various calystegines, including analogs of C1, has been achieved starting from readily available sugars like D-glucose, D-galactose, and D-mannose. nih.gov
The stereochemical outcome of key reactions is often dictated by the choice of reagents and reaction conditions. Asymmetric induction, where the chirality of the starting material or a chiral auxiliary directs the formation of new stereocenters, is a frequently employed tactic. For example, in the synthesis of a difluorinated analog of calystegine B, a multi-step route featuring a diastereoselective epoxidation was a key transformation. beilstein-journals.org Furthermore, the development of stereodivergent routes allows for the synthesis of different stereoisomers from a common intermediate by strategically altering the reaction sequence or reagents. core.ac.uk
Key Synthetic Intermediates and Reaction Steps
The construction of the calystegine framework relies on a series of key chemical transformations that assemble the bicyclic system and introduce the desired functional groups. Several powerful reactions have become indispensable tools in the synthesis of these complex natural products.
The Barbier-type allylation has emerged as a crucial C-C bond-forming reaction in the synthesis of calystegine alkaloids. nih.govnih.gov This reaction typically involves the in situ formation of an organometallic reagent, which then adds to a carbonyl group or an imine. An efficient strategy for synthesizing enantiopure calystegine alkaloids employs a zinc-mediated fragmentation of a protected 6-iodo-glycoside, followed by the in situ formation of a benzyl (B1604629) imine and a Barbier-type allylation. nih.govacs.org
A significant advantage of this method is the ability to control the stereochemistry of the newly formed chiral centers by selecting the appropriate metal. nih.gov For instance, indium-mediated allylations have been shown to favor syn diastereoselectivity, while magnesium promotes the formation of the anti diastereomer. This control over diastereoselectivity is paramount for establishing the correct relative stereochemistry of the hydroxyl and amino groups in the final calystegine product.
Ring-closing metathesis (RCM) has revolutionized the synthesis of cyclic compounds, and its application in calystegine synthesis has been particularly impactful. polimi.itscience.gov This powerful reaction utilizes transition metal catalysts, most notably Grubbs' catalysts, to form a new double bond and close a ring from a diene precursor. clockss.orgscience.gov
In the context of calystegine synthesis, RCM is used to construct the seven-membered cycloheptene (B1346976) ring, which forms the core of the nortropane skeleton. nih.govresearchgate.net The diene substrates for RCM are often prepared through multi-step sequences, including the aforementioned Barbier-type allylation. nih.gov The efficiency and functional group tolerance of RCM make it a highly attractive method for the synthesis of complex molecules like calystegines. science.govsemanticscholar.org
The introduction of hydroxyl groups onto the cycloheptene ring is a critical step in the synthesis of polyhydroxylated nortropane alkaloids. Hydroboration-oxidation is a two-step reaction sequence that achieves the anti-Markovnikov addition of water across a double bond, yielding an alcohol. numberanalytics.com
In the synthesis of calystegines, regioselective hydroboration of the cycloheptene intermediate, followed by oxidation, furnishes the corresponding cycloheptanone. nih.govpublish.csiro.au This ketone then serves as a precursor for the final intramolecular cyclization to form the nortropane ring system. While highly useful, hydroboration reactions in these systems can sometimes lead to mixtures of regioisomers, which can complicate the synthesis. publish.csiro.au However, careful selection of the hydroborating agent and reaction conditions can often favor the desired regioisomer. au.dk
Throughout the synthesis of calystegines, the various hydroxyl and amino groups must be protected to prevent unwanted side reactions. The final step in the synthesis, therefore, is the removal of these protecting groups to unveil the final product. The choice of protecting groups and the deprotection strategy is crucial to avoid degradation of the sensitive polyhydroxylated nortropane structure.
Commonly used protecting groups include benzyl ethers for hydroxyls and benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups for the nitrogen atom. polimi.itclockss.org Deprotection is often achieved through hydrogenolysis using hydrogen gas and a palladium catalyst to remove benzyl and Cbz groups. Acidic conditions are typically required for the removal of Boc groups. researchgate.net The development of mild deprotection protocols is essential for the successful total synthesis of calystegines. google.com
Development of this compound Analogs
The development of analogs of this compound focuses on modifying its core structure to explore structure-activity relationships and potentially enhance its biological properties as a glycosidase inhibitor. Key strategies involve the introduction of different functional groups or the alteration of existing ones.
One significant modification is N-methylation. The N-methyl derivative of this compound has been isolated from natural sources, such as the roots of Lycium chinense, alongside its glycoside derivatives. researchgate.netslu.se However, unlike the N-methylation of other calystegines like A3 and B4 which markedly enhanced their inhibitory activity against α-galactosidase, the N-methylation of this compound did not lead to a similar enhancement. researchgate.netresearchgate.net This suggests that the nitrogen atom's substitution significantly alters the inhibitor's specificity. researchgate.netresearchgate.net
Other synthetic strategies for generating calystegine analogs, which could be applied to this compound, include stereoselective dihydroxylation reactions to introduce additional hydroxyl groups and the use of nitrone chemistry coupled with ring-closing metathesis (RCM) to build versatile 8-azabicyclo[3.2.1]octane precursors. researchgate.net These precursors can then be further modified to create a variety of analogs. researchgate.netclockss.org Chemoenzymatic approaches have also been employed to create fluorinated analogs of related calystegines, a strategy that could potentially be used to probe the role of specific hydroxyl groups in this compound's interactions with target enzymes. beilstein-journals.org
Chemoenzymatic Synthesis of this compound Derivatives
Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical reactions to produce complex molecules like this compound derivatives. This approach leverages enzymes for specific, often stereoselective, transformations that are challenging to achieve through purely chemical means. beilstein-journals.orgnih.gov While specific examples detailing the complete chemoenzymatic synthesis of this compound derivatives are not extensively documented in the provided literature, the principles are well-established through work on related compounds and potential biocatalytic modifications. mdpi.com
Enzymatic Glycosylation of this compound
Enzymatic glycosylation is a key method for producing glycosylated derivatives of calystegines, which can modulate their biological activity. nih.govbiocrick.com While specific studies on the enzymatic glycosylation of this compound are not detailed, the process has been successfully demonstrated for the closely related Calystegine B1 and B2. nih.govchemfaces.com These examples serve as a model for potential C1 glycosylation.
In these processes, glycosidases are used in a reverse catalytic mode known as transglycosylation. For example, rice α-glucosidase has been used to transfer a glucose unit from a donor substrate like maltose (B56501) to Calystegine B1, yielding 3-O-α-D-glucopyranosylcalystegine B1. nih.govchemfaces.com Similarly, whole cells of Rhodotorula lactosa, which possess β-glucosidase activity, have been used to catalyze the transfer of a glucose unit from cellobiose (B7769950) to Calystegine B1 and B2. nih.govbiocrick.comchemfaces.com This β-transglucosylation reaction produced 3-O-β-D-glucopyranosylcalystegine B1. biocrick.comchemfaces.com Generally, the glycosylation of calystegines markedly decreases or abolishes their inhibitory activity against β-glucosidase and α- or β-galactosidase. nih.govbiocrick.com
Table 1: Examples of Enzymatic Glycosylation of Calystegine B1
| Enzyme Source | Acceptor Substrate | Donor Substrate | Product | Yield |
|---|---|---|---|---|
| Rice α-glucosidase | Calystegine B1 | Maltose | 3-O-α-D-glucopyranosylcalystegine B1 | 11.3% nih.govchemfaces.com |
Use of Glycosidases for Glycosidic Bond Formation
Glycosidases (or glycoside hydrolases) are enzymes that typically catalyze the hydrolysis (cleavage) of glycosidic bonds. khanacademy.orgresearchgate.net However, under specific conditions, their catalytic action can be reversed to form glycosidic bonds through a process called transglycosylation. au.dknih.gov This makes them valuable tools in the enzymatic synthesis of oligosaccharides and glycosylated compounds like calystegine derivatives. nih.gov
The mechanism involves a glycosyl-enzyme intermediate. In a retaining glycosidase, a nucleophilic residue in the enzyme's active site attacks the anomeric carbon of a donor sugar, displacing the aglycone and forming a covalent intermediate. researchgate.net This intermediate can then be attacked by a water molecule (hydrolysis) or, in the case of transglycosylation, by the hydroxyl group of an acceptor molecule like this compound. researchgate.netnih.gov If the acceptor successfully competes with water, a new glycosidic bond is formed, creating a glycosylated product. nih.gov The success of this synthetic application depends on factors such as the concentration of the acceptor, the choice of enzyme, and the reaction conditions, which can be optimized to favor synthesis over hydrolysis. khanacademy.orgau.dk
Biocatalytic Approaches for Structural Modification
Biocatalytic approaches offer highly selective methods for the structural modification of complex molecules like this compound. These methods utilize isolated enzymes or whole-cell systems to perform specific chemical transformations. nih.gov
One key biocatalytic modification in the natural formation of calystegines is hydroxylation, which is often carried out by cytochrome P450 enzymes (CYPs). researchgate.net In the biosynthesis of calystegines, the precursor pseudotropine undergoes sequential hydroxylation to form the polyhydroxylated nortropane core. researchgate.net Another significant modification is N-methylation. The N-methyl derivatives of this compound have been isolated, indicating the existence of a biocatalytic pathway for this transformation, likely involving an N-methyltransferase enzyme. researchgate.netslu.se
Furthermore, other enzymatic reactions can be envisioned for modifying the this compound scaffold. For instance, oxidoreductases could be used to alter the oxidation state of specific hydroxyl groups, and dioxygenases have been used in the synthesis of complex alkaloids for oxidative dearomatization, showcasing the power of biocatalysis in generating structural diversity. mdpi.commdpi.com
Comparative Analysis of Synthetic Routes
The synthesis of this compound and its analogs can be approached through total chemical synthesis, biosynthetic pathways in plants, and chemoenzymatic methods. Each route offers distinct advantages and disadvantages.
Biosynthesis: In nature, calystegines are produced in plants of the Solanaceae and Convolvulaceae families. biocrick.comnih.gov Their biosynthesis starts from pseudotropine, which is derived from the tropane (B1204802) alkaloid pathway. researchgate.netresearchgate.net This route is highly efficient and stereospecific but is limited to producing naturally occurring structures and is not easily manipulated to generate novel analogs. The yields from plant extraction can also be low and variable.
Chemoenzymatic Synthesis: This hybrid approach combines the strengths of the other two routes. It uses robust chemical reactions to build a core structure and employs enzymes for specific, often challenging, transformations like glycosylation or hydroxylation. beilstein-journals.orgnih.gov This can lead to shorter, more efficient syntheses of complex derivatives under mild conditions. For example, the enzymatic glycosylation of a chemically synthesized calystegine core offers high regioselectivity that is difficult to achieve with conventional chemical methods. nih.govchemfaces.com This approach represents a highly versatile and increasingly important strategy for generating novel this compound derivatives.
| Chemoenzymatic Synthesis | Combines chemical synthesis of a core structure with enzymatic transformations (e.g., glycosylation). beilstein-journals.orgnih.gov | High selectivity (regio- and stereoselectivity); mild reaction conditions; access to novel derivatives. nih.govnih.gov | Requires availability of suitable enzymes; potential for enzyme inhibition by substrates or products. |
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| Calystegine A3 |
| Calystegine B1 |
| Calystegine B2 |
| Calystegine B4 |
| This compound |
| 3-O-α-D-glucopyranosylcalystegine B1 |
| 3-O-β-D-glucopyranosylcalystegine B1 |
| 4-O-β-D-glucopyranosylcalystegine B2 |
| 4-O-β-D-galactopyranosylcalystegine B2 |
| N-methyl-calystegine C1 |
| N-methyl-calystegine B2 |
| Pseudotropine |
| Maltose |
| Cellobiose |
Analytical Methodologies for Calystegine C1 Research
Extraction and Sample Preparation Techniques
The initial and critical step in the analysis of Calystegine C1 is its efficient extraction from the sample matrix, followed by preparation steps that make it amenable to chromatographic analysis.
This compound, being a polyhydroxylated alkaloid, exhibits high water solubility. acs.orgresearchgate.net This characteristic dictates the choice of solvents for its extraction from plant tissues. Solid-liquid extraction is the most common approach, employing polar solvent systems to effectively solubilize the target compound.
Methanol (B129727)/water mixtures are frequently used, with varying ratios depending on the specific plant matrix and research protocol. researchgate.net Common proportions include 50:50 (v/v), 80:20 (v/v), and 20:80 (v/v). acs.orgresearchgate.net For instance, a simple and rapid extraction of calystegines from tomato-based products was developed using a methanol/water (50/50, v/v) mixture. researchgate.netnih.gov Other successful solvent systems reported in the literature include ethanol/water (50/50, v/v) and a solution of 0.2% formic acid in acetonitrile/water (50/50, v/v). acs.orgresearchgate.net
In some procedures, after the initial solvent extraction, a purification step using ion-exchange chromatography is employed. For example, calystegines have been purified from aqueous methanol extracts by application to strong cation exchange columns, followed by elution with 2 M ammonia. researchgate.net For certain plant materials, like the leaves of Ipomoea fistulosa, extraction with methanol in a Soxhlet apparatus has been utilized. scialert.net
Table 1: Solvent Systems for Solid-Liquid Extraction of Calystegines
| Solvent System | Ratio (v/v) | Reference Matrix |
|---|---|---|
| Methanol / Water | 50:50 | Tomato acs.orgresearchgate.netnih.gov |
| Methanol / Water | 80:20 | General Plant Material acs.orgresearchgate.net |
| Methanol / Water | 20:80 | General Plant Material acs.orgresearchgate.net |
| Ethanol / Water | 50:50 | General Plant Material acs.orgresearchgate.net |
| Acetonitrile / Water with 0.2% Formic Acid | 50:50 | General Plant Material acs.org |
Due to the high polarity and low volatility of this compound, direct analysis by gas chromatography (GC) is not feasible. research-solution.com Derivatization is a mandatory sample preparation step that modifies the polar functional groups (hydroxyl and amino groups) of the molecule, increasing its volatility and thermal stability for GC analysis. research-solution.com
The most common derivatization technique for calystegines is silylation, which converts the active hydrogens into trimethylsilyl (B98337) (TMS) ethers or esters. acs.orgcsic.es This is typically achieved by reacting the dried plant extract with a silylating agent. Several protocols have been established for this purpose.
One method involves dissolving the dried extract in pyridine (B92270) and then adding a mixture of hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane (TMCS), followed by heating at 70°C for 30 minutes. acs.org Another widely used reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like 1% TMCS. research-solution.comscielo.br A further protocol utilizes trimethylsilyltrifluoroacetamide (MSTFA) in pyridine, with the reaction carried out at 60°C for 30 minutes to form the TMS ether derivatives. csic.es
Table 2: Derivatization Reagents for GC Analysis of Calystegines
| Reagent(s) | Solvent/Catalyst | Reaction Conditions | Reference |
|---|---|---|---|
| Hexamethyldisilazane (HMDS) & Trimethylchlorosilane (TMCS) | Pyridine | 70°C for 30 min | acs.org |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Pyridine | Not specified | scielo.br |
Chromatographic Separation Techniques
Chromatography is essential for separating this compound from other co-extracted compounds and its own structural isomers before detection. Both gas and liquid chromatography have been successfully applied.
Following derivatization, GC coupled with mass spectrometry (GC-MS) is a powerful and frequently used technique for the analysis of this compound. csic.esnih.gov The use of high-resolution mass spectrometry (HRMS), such as a hybrid quadrupole-Orbitrap analyzer (GC-Q-Orbitrap), provides high reliability in the identification and quantification of calystegine isomers. acs.orgnih.gov This technique has been successfully applied to determine the presence of this compound in various tomato varieties. acs.orgnih.govacs.org The chromatographic separation is crucial as calystegines within the same group (e.g., group C) are positional isomers and can be separated based on their interaction with the GC column. acs.org
Liquid chromatography offers an alternative to GC, avoiding the need for derivatization. Given the highly polar nature of this compound, conventional reversed-phase liquid chromatography often provides insufficient retention. chromatographyonline.com Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a highly effective technique for the separation of polar compounds like calystegines. researchgate.netchromatographyonline.com
HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous buffer. chromatographyonline.com This setup facilitates the retention of polar analytes. chromatographyonline.com Specifically, a method using a HILIC-A stationary phase coupled with high-resolution mass spectrometry (LC-HRMS-Orbitrap) has been successfully developed and validated for the determination of seven nortropane alkaloids, including this compound, in tomato-based products. researchgate.netnih.gov This approach demonstrates the importance and optimal performance of HILIC for separating calystegine isomers. researchgate.net
Mass Spectrometry Detection and Identification
Mass spectrometry (MS) is the definitive technique for the detection and structural confirmation of this compound after chromatographic separation. Its high sensitivity and specificity are indispensable for this analysis.
When using GC-MS, specific ions are often monitored in the selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. For the TMS derivative of this compound, the characteristic ion at a mass-to-charge ratio (m/z) of 375 is specifically monitored for its identification and quantification. csic.esresearchgate.net Additionally, an ion at m/z 217 is considered a common fragment for several calystegines, including C1. csic.es
High-resolution mass spectrometry provides even greater confidence in identification by determining the accurate mass of the molecule and its fragments, which allows for the calculation of the elemental composition. acs.org It has been observed that calystegine isomers, such as those in the C group, share the same molecular formula and thus produce the same characteristic ions, though the relative abundances of these ions might differ slightly, aiding in their differentiation when combined with chromatographic retention times. acs.org In LC-MS applications, high-resolution analyzers like the Orbitrap are employed to achieve accurate mass measurements for unambiguous identification. researchgate.netnih.gov
Table 3: Mass Spectrometry Data for this compound (as TMS derivative in GC-MS)
| Compound | Monitored Ion (m/z) | Ion Type | Reference |
|---|---|---|---|
| This compound | 375 | Specific Fragment | csic.esresearchgate.net |
GC-Mass Spectrometry (GC-MS) for Detection and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of calystegines, including this compound. csic.esresearchgate.netresearchgate.netscribd.com Given the low volatility of these compounds, a derivatization step is essential to convert the polar hydroxyl and amino groups into more volatile silyl (B83357) ethers. csic.esresearchgate.net
A common derivatization procedure involves dissolving the purified plant extract in pyridine and treating it with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of hexamethyldisilazane (HMDS) and trimethylchlorosilane (TMCS). researchgate.netpsu.eduub.edu For instance, a widely used method involves mixing the extract with pyridine and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and heating at 60°C for 30 minutes to form trimethylsilyl (TMS) ether derivatives. csic.es Another approach uses a mixture of HMDS and TMCS (3:1) with pyridine, followed by heating at 55°C for 15 minutes. psu.edu
The derivatized samples are then injected into the GC-MS system. A typical setup utilizes a capillary column, such as a DB-5ms, for separation. csic.esscribd.com The oven temperature program is crucial for resolving different calystegine isomers. A representative program starts at 100°C, holds for 5 minutes, then ramps up to 300°C at a rate of 10°C/min, and holds for another 5 minutes. csic.esscribd.com Helium is commonly used as the carrier gas. csic.esscribd.comscielo.br The mass spectrometer is operated in electron ionization (EI) mode, and data can be acquired in full scan mode to identify characteristic ions or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. csic.esscribd.com
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS-Orbitrap)
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), particularly utilizing an Orbitrap mass analyzer, has emerged as a powerful alternative for calystegine analysis, offering high sensitivity and specificity without the need for derivatization. nih.govresearchgate.net This is especially advantageous for analyzing complex matrices like tomato-based products. nih.govresearchgate.net
For the analysis of this compound and other calystegines, a simple solid-liquid extraction with a methanol/water mixture (e.g., 50/50, v/v) is often sufficient. nih.govresearchgate.net The chromatographic separation is typically achieved using a hydrophilic interaction liquid chromatography (HILIC) stationary phase, which is well-suited for retaining and separating highly polar compounds like calystegines. nih.govresearchgate.net The high-resolution capabilities of the Orbitrap analyzer allow for the accurate mass measurement of precursor and product ions, enabling confident identification and differentiation from matrix interferences. acs.orgnih.govacs.org
Ion Monitoring and Fragmentation Patterns
In mass spectrometry, whether coupled with GC or LC, the identification of this compound relies on monitoring specific ions and analyzing their fragmentation patterns.
For GC-MS analysis of TMS-derivatized this compound, specific ions are monitored to ensure accurate identification and quantification. In Selected Ion Monitoring (SIM) mode, the ion at m/z 375 has been specifically used to monitor for this compound. csic.esscribd.comnih.gov Additionally, a common ion at m/z 217 is often monitored for the calystegine B and C groups. csic.esscribd.comnih.gov The fragmentation of the molecular ion leads to a characteristic pattern that aids in structural confirmation. libretexts.orggatech.edu
In LC-HRMS, the protonated molecule [M+H]⁺ is typically the precursor ion selected for fragmentation in tandem mass spectrometry (MS/MS) experiments. uni.lu The resulting product ions provide structural information. Cross-ring cleavages of the sugar-like moiety are common fragmentation pathways for related glycosidic compounds and can be expected for calystegines. mdpi.comnih.gov The high mass accuracy of the Orbitrap allows for the determination of the elemental composition of these fragments, further solidifying the identification.
Table 1: GC-MS Parameters for this compound Analysis
| Parameter | Value/Description | Reference |
|---|---|---|
| Derivatization Agent | MSTFA in pyridine | csic.es |
| Column | DB-5ms (30 m x 0.25 mm I.D. x 0.25 μm df) | csic.esscribd.com |
| Oven Program | 100°C (5 min), then 10°C/min to 300°C (5 min) | csic.esscribd.com |
| Injector Temperature | 250°C | csic.esscribd.com |
| Carrier Gas | Helium | csic.esscribd.comscielo.br |
| Ionization Mode | Electron Ionization (EI) | ub.edu |
| Monitored Ion (SIM) for this compound | m/z 375 | csic.esscribd.comnih.gov |
| Common Monitored Ion | m/z 217 | csic.esscribd.comnih.gov |
Quantification and Validation Protocols
The development of robust and reliable analytical methods for this compound requires rigorous validation to ensure the accuracy and precision of the obtained results.
Limits of Detection (LOD) and Quantification (LOQ)
The limits of detection (LOD) and quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. For this compound, these values have been established for both GC-HRMS and LC-HRMS methods.
In a validated GC-Q-Orbitrap method for the analysis of calystegines in tomatoes, the LOD for this compound was established at 0.25 mg/kg, with the LOQ set at 0.5 mg/kg. acs.org Similarly, an LC-HRMS-Orbitrap method for analyzing tomato-based products reported an LOQ of 0.5 mg/kg for this compound. nih.govresearchgate.net These values indicate that current analytical methodologies are capable of detecting and quantifying this compound at low levels in complex food matrices. The LOD and LOQ are typically determined based on the signal-to-noise ratio or by calculating the standard deviation of the response and the slope of the calibration curve. und.edusepscience.com
Precision and Accuracy Assessments
Precision and accuracy are essential for validating the reliability of a quantitative method. Precision is typically expressed as the relative standard deviation (RSD) of replicate measurements, while accuracy is assessed through recovery studies in spiked samples.
For the GC-Q-Orbitrap method, intraday precision was found to be ≤20.0% for this compound at the tested concentrations. acs.org The trueness of this method, a measure of accuracy, showed recovery values ranging from 73.7% to 120.0% across different spiking levels. researchgate.netacs.orgnih.govacs.org An LC-HRMS-Orbitrap method demonstrated even better performance, with relative standard deviations lower than or equal to 16% and recoveries ranging from 96% to 121% for this compound. nih.govresearchgate.net These validation data confirm that both GC-HRMS and LC-HRMS methods provide precise and accurate quantification of this compound in various samples.
Table 2: Validation Parameters for this compound Quantification
| Parameter | GC-Q-Orbitrap | LC-HRMS-Orbitrap | Reference |
|---|---|---|---|
| LOD | 0.25 mg/kg | Not Reported | acs.org |
| LOQ | 0.5 mg/kg | 0.5 mg/kg | nih.govresearchgate.netacs.org |
| Precision (RSD) | ≤20.0% | ≤16% | nih.govresearchgate.netacs.org |
| Accuracy (Recovery) | 73.7 - 120.0% | 96 - 121% | researchgate.netnih.govresearchgate.netacs.orgnih.govacs.org |
Spectroscopic Characterization (e.g., NMR, IR) for Structural Elucidation
While mass spectrometry is invaluable for detection and quantification, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the definitive structural elucidation of new compounds and for confirming the identity of known ones like this compound.
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the molecule. niscpr.res.in For polyhydroxylated alkaloids, the protons geminal to hydroxyl groups typically resonate at lower fields (δ 3.5-4.5 ppm) in the ¹H NMR spectrum. niscpr.res.in The coupling constants between adjacent protons are crucial for determining their relative stereochemistry. niscpr.res.in In the ¹³C NMR spectrum, carbon atoms bonded to oxygen or nitrogen are shifted to lower fields, providing confirmatory evidence for the carbon skeleton and the position of the heteroatoms. niscpr.res.in
Ecological and Plant Physiological Roles of Calystegine C1
Calystegine C1 as a Plant Secondary Metabolite
This compound is classified as a plant secondary metabolite, a group of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism but often play a crucial role in its survival. nih.gov These compounds are synthesized as part of a plant's metabolic pathways and are often specific to certain plant families or species. biosynth.comscielo.brscielo.br
The production of calystegines, including C1, is believed to be an evolutionary adaptation, providing plants with a chemical arsenal (B13267) to navigate the challenges of their environment. researchgate.net Their presence has been documented in a variety of edible plants such as potatoes, tomatoes, and eggplants. nih.govresearchgate.net While the precise functions of many secondary metabolites are still under investigation, it is clear that they are integral to a plant's ability to thrive. mdpi.com
Potential Defensive Roles Against Herbivores
One of the most recognized ecological roles of plant secondary metabolites is defense against herbivores, and this compound is no exception. mdpi.comwikipedia.org The bitter taste associated with calystegines is thought to act as a deterrent to feeding for many herbivores. mdpi.comresearchgate.net This antifeedant property is a plant's first line of chemical defense, discouraging consumption and minimizing damage. nih.govnih.gov
Beyond simple taste deterrence, the biochemical activity of this compound contributes to its defensive capabilities. As a potent glycosidase inhibitor, it can interfere with the digestive processes of herbivores that ingest it. biosynth.comnih.gov Glycosidases are enzymes crucial for breaking down complex carbohydrates into simple sugars for energy. By inhibiting these enzymes, this compound can disrupt nutrient uptake and negatively impact the growth and survival of the herbivore. nih.gov This mode of action represents a more direct toxic effect, making the plant an unsuitable food source. nih.gov
Interactions with Plant Pathogens and Microorganisms
The influence of this compound extends beyond the macroscopic world of herbivores to the microscopic realm of pathogens and soil microorganisms. nih.gov Alkaloids, in general, are known to possess antimicrobial properties, and this can contribute to a plant's defense against pathogenic fungi and bacteria. slu.se
Furthermore, calystegines are believed to play a role in shaping the rhizosphere, the area of soil directly surrounding a plant's roots. researchgate.net It has been suggested that these compounds can act as nutritional mediators, influencing the composition and activity of the microbial community in the soil. nih.gov For instance, some soil bacteria, like Rhizobium meliloti, have been found to be capable of catabolizing calystegines, using them as a source of carbon and nitrogen. researchgate.net This suggests a complex interplay where the plant may be selectively favoring beneficial microorganisms in its immediate vicinity. nih.govethz.chjournaljabb.com
Influence on Plant Development and Stress Responses
While direct evidence for this compound's influence on plant development is still an area of active research, the broader class of alkaloids is known to be involved in various aspects of plant growth and development. slu.se The regulation of their biosynthesis is intricately linked with the plant's physiological state and its response to environmental cues. slu.se
Endogenous Functions in Plant Carbohydrate Metabolism Regulation
The primary biochemical function of this compound is the inhibition of glycosidase enzymes. biosynth.comiajps.com This activity is not only a defense mechanism against external threats but may also have endogenous regulatory functions within the plant itself. By mimicking the structure of monosaccharides, this compound can competitively bind to the active sites of glycosidases, thereby modulating the breakdown of complex carbohydrates. biosynth.com
This suggests that this compound could play a role in regulating the plant's own carbohydrate metabolism. researchgate.netbiosynth.com The availability of carbohydrates is known to influence the accumulation of calystegines in root cultures, hinting at a feedback loop where carbohydrate levels may regulate the synthesis of their own metabolic inhibitors. researchgate.netresearchgate.net This internal regulation could be crucial for managing energy stores and allocating resources, particularly under varying environmental conditions. nih.govnih.govenergy.gov
Potential Biological Applications and Research Avenues for Calystegine C1
Applications in Biochemical and Enzymatic Research
The primary utility of Calystegine C1 in biochemical research stems from its ability to selectively and potently inhibit specific glycosidases. nih.govresearchgate.net This inhibitory action allows researchers to probe the function and mechanisms of these crucial enzymes.
Tools for Studying Glycosidase Function and Substrate Specificity
This compound serves as an effective tool for elucidating the function and substrate specificity of various glycosidases due to its nature as a potent competitive inhibitor. nih.govresearchgate.netchemfaces.com By binding to the enzyme's active site, it mimics the natural substrate, allowing for detailed studies of enzyme kinetics and binding requirements. biosynth.com Research has shown that this compound is a particularly strong inhibitor of β-glucosidases from several mammalian sources. nih.govresearchgate.netchemfaces.com For instance, it competitively inhibits human and rat liver β-glucosidase with high affinity. nih.govresearchgate.net It is also a powerful inhibitor of human β-xylosidase. nih.govresearchgate.netresearchgate.net The specificity of its inhibitory action helps researchers to differentiate between various glycosidases within a biological system and to understand the structural features that govern enzyme-substrate recognition.
Table 1: Inhibitory Activity of this compound on Various Glycosidases
| Enzyme | Source | Inhibition Constant (Ki) | Type of Inhibition |
| β-Glucosidase | Human Liver | 1.5 µM | Competitive |
| β-Glucosidase | Rat Liver | 1.0 µM | Competitive |
| β-Glucosidase | Bovine Liver | 15 µM | Competitive |
| β-Xylosidase | Human Liver | 0.13 µM | Competitive |
This table presents the reported inhibition constants (Ki) of this compound against various glycosidases, highlighting its potency and competitive mechanism of action. Data sourced from nih.govresearchgate.netchemfaces.comresearchgate.net.
Probes for Investigating Carbohydrate Metabolic Pathways
By blocking specific enzymatic steps, this compound functions as a chemical probe to investigate the intricate pathways of carbohydrate metabolism. biosynth.comnih.gov Glycosidases play a central role in the breakdown of complex carbohydrates into simpler sugars, a process fundamental for energy production and the synthesis of biomolecules. biosynth.complos.org The inhibition of these enzymes by this compound can disrupt these pathways, allowing researchers to study the consequences of specific enzyme deficiencies. nih.gov This approach is valuable for mapping metabolic routes and understanding how cells regulate the flux of carbohydrates between respiration and fermentation. plos.org The use of such inhibitors can help identify the roles of specific glycosidases in the broader context of cellular metabolism and homeostasis. researchgate.net
Investigation of Glycosidase-Related Biological Processes
Beyond basic enzyme characterization, this compound is utilized in research exploring more complex biological systems where glycosidases are key players, such as in lysosomal function and pathogen biology.
Modulation of Lysosomal Function in in vitro Systems
Lysosomes are cellular organelles critical for degradation and recycling, and their function relies on a host of hydrolytic enzymes, including various glycosidases. sygnaturediscovery.comnih.gov The biological activity of calystegines is linked to their ability to inhibit these glycosidases, which can lead to the accumulation of partially metabolized saccharides within the lysosomes. nih.gov This process, when studied in vitro, can induce a state that mimics lysosomal storage diseases. nih.goviajps.com For example, this compound is a potent inhibitor of glucocerebrosidase (GCase), the lysosomal enzyme deficient in Gaucher disease. nii.ac.jp As such, it has been used in cell-based assays as a research tool to study the pathophysiology of this lysosomal storage disorder and to evaluate potential therapeutic strategies like active-site specific chaperone therapy. nii.ac.jp The ability of this compound to modulate lysosomal enzyme activity makes it a valuable compound for investigating the intricate roles of lysosomes in cellular health and disease. sygnaturediscovery.com
Research on Pathogen-Associated Glycosidase Activity
Many pathogens, including viruses and fungi, rely on glycosidase activity for their life cycles, making these enzymes attractive targets for research. plos.orgrsc.org Glycosidases can be involved in processes such as the formation of viral envelopes or host-pathogen interactions. biosynth.comrsc.org Glycosidase inhibitors like this compound are therefore valuable tools for researching the biochemical pathways involving glycosides in pathogens. biosynth.com By blocking these carbohydrate-processing enzymes, researchers can investigate the role of specific glycosidases in infectivity and replication. biosynth.comrsc.org This line of inquiry holds potential for understanding the mechanisms of pathogenicity and for identifying new therapeutic targets. biosynth.comresearchgate.net For instance, investigating the effects of inhibitors on the metabolic flexibility of pathogens like Candida albicans can provide insights into their virulence. plos.org
Structure-Activity Relationship Studies of this compound Analogs
To develop more potent and selective inhibitors, researchers conduct structure-activity relationship (SAR) studies, modifying the structure of lead compounds like this compound and evaluating the impact on their biological activity. researchgate.netnih.gov These studies are crucial for optimizing molecules for specific research or therapeutic purposes.
Research into analogs of this compound has provided key insights into the structural requirements for glycosidase inhibition. nih.gov For example, the addition of a hydroxyl group at the C-6 position, which distinguishes this compound from Calystegine B2, enhances its inhibitory potential against β-glucosidase and β-galactosidase but significantly reduces its activity against α-galactosidase. nih.govresearchgate.net
Further studies have examined the effect of modifying the nitrogen atom in the nortropane skeleton. The chemical N-methylation of this compound to produce N-methylthis compound did not improve its inhibitory effect on α-galactosidase. nih.gov This contrasts with the effect seen with other calystegines, such as Calystegine B2, where N-methylation significantly boosts α-galactosidase inhibition. nih.gov Additionally, the glycosylation of calystegines has been shown to markedly decrease or eliminate their inhibitory activity against several glycosidases. chemfaces.com These findings underscore that even small structural changes can dramatically alter the inhibitory profile of the molecule, providing a roadmap for the design of new, highly specific glycosidase inhibitors. researchgate.netnih.gov
Table 2: Structure-Activity Relationship of this compound Analogs
| Compound | Structural Modification from Parent Compound | Impact on β-Glucosidase Inhibition | Impact on α-Galactosidase Inhibition |
| This compound | Parent compound; features a C-6 hydroxyl group (compared to Calystegine B2) | Enhanced | Markedly lowered |
| N-methylthis compound | N-methylation of this compound | Not specified | No enhancement of inhibition |
| Glycosides of Calystegines | Addition of a sugar moiety (e.g., glucose) | Markedly decreased or abolished | Markedly decreased or abolished |
This table summarizes how specific structural modifications to calystegines, including those related to the this compound structure, affect their inhibitory activity against key glycosidases. Data sourced from chemfaces.comnih.govresearchgate.net.
Exploration of this compound as a Lead Compound for Biochemical Tool Development
The potent and selective inhibitory activity of this compound against certain glycosidases makes it an attractive scaffold for the design and synthesis of sophisticated biochemical tools. These tools are instrumental for a deeper understanding of enzyme function, localization, and for the identification of new therapeutic targets. The development of such tools from a lead compound like this compound hinges on the ability to chemically modify the core structure to incorporate reporter groups or for immobilization, without significantly compromising its binding affinity to the target enzyme.
The synthesis of calystegine analogues has been an area of active research, providing a foundation for the potential creation of this compound-based biochemical tools. clockss.orgresearchgate.netnih.gov Synthetic strategies often employ carbohydrate precursors and involve key steps like ring-closing metathesis to construct the characteristic nortropane skeleton. clockss.orgnih.gov These synthetic routes offer opportunities to introduce chemical handles at various positions on the calystegine molecule, which can then be used for the attachment of reporter tags or for linkage to solid supports.
Table 1: Synthetic Strategies for Calystegine Analogues
| Key Reaction | Description | Precursors | Target Analogues |
| Ring-Closing Metathesis (RCM) | Forms the cycloheptene (B1346976) ring, a core feature of the calystegine skeleton, from a diene precursor. | Carbohydrate-derived dienes | Calystegine B2, various unnatural analogues clockss.orgnih.gov |
| Zinc-Mediated Fragmentation | A tandem reaction that cleaves a glycoside precursor and introduces an allyl group, setting the stage for RCM. | 6-iodo-glycosides | Calystegine B2, B3, B4 clockss.org |
| Nitrone Cycloaddition | Intramolecular cycloaddition of a nitrone with an alkene to form the bicyclic framework. | Sugar-derived nitrones | Hydroxylated aminocycloheptanes, calystegine frameworks acs.org |
Activity-Based Probes (ABPs)
Activity-based protein profiling (ABPP) is a powerful chemical proteomic technology that utilizes active site-directed covalent probes to assess the functional state of enzymes within complex biological systems. griffith.edu.au An activity-based probe (ABP) typically consists of three key components: a recognition element that directs the probe to the active site of a specific enzyme or enzyme family, a reactive group (or "warhead") that forms a covalent bond with a catalytic residue in the active site, and a reporter tag (e.g., a fluorophore or biotin) for visualization or enrichment of the labeled enzyme. griffith.edu.au
The this compound scaffold is an ideal candidate for the recognition element of an ABP targeting glycosidases. To transform this compound into an ABP, a reactive group would need to be incorporated into its structure. This could be an electrophilic group designed to react with a nucleophilic amino acid residue in the enzyme's active site. Furthermore, a linker arm terminating in a reporter tag, such as biotin (B1667282) for affinity purification or a fluorophore for fluorescence detection, would be appended. While specific ABPs based on this compound have not been extensively reported, the synthesis of various calystegine analogues demonstrates the chemical feasibility of introducing the necessary functionalities. clockss.orgresearchgate.net
Affinity Chromatography
Affinity chromatography is a powerful technique for the selective purification of biomolecules from complex mixtures. nih.gov This method relies on the specific binding interaction between a molecule of interest (e.g., an enzyme) and a ligand that is covalently immobilized on a solid support or resin. researchgate.net this compound, with its high affinity for specific glycosidases, is an excellent candidate for use as a ligand in affinity chromatography to isolate these enzymes.
The development of a this compound-based affinity resin would involve two key steps: the chemical modification of this compound to introduce a linker with a reactive functional group, and the subsequent covalent attachment of this functionalized calystegine to a pre-activated chromatography support. nih.gov The linker is crucial to ensure that the immobilized calystegine is accessible to the target enzyme and that its binding is not sterically hindered by the support matrix. Various immobilization chemistries can be employed, depending on the functional group introduced onto the calystegine derivative and the type of solid support used. researchgate.net
Table 2: Common Immobilization Chemistries for Affinity Chromatography
| Activation Chemistry | Functional Group on Ligand | Resulting Linkage |
| NHS-ester | Primary amine | Amide bond |
| Epoxide | Amine, hydroxyl, or thiol | Amine, ether, or thioether bond |
| Carbonyldiimidazole (CDI) | Primary amine | N-alkyl-carbamate bond |
| Cyanogen bromide (CNBr) | Primary amine | Isourea linkage |
Fluorescent Probes
Fluorescently labeled inhibitors are invaluable tools for studying enzyme kinetics, for high-throughput screening of new inhibitors, and for visualizing the subcellular localization of target enzymes using fluorescence microscopy. A fluorescent probe based on this compound would consist of the calystegine scaffold linked to a fluorophore. The choice of fluorophore would depend on the specific application, with consideration for factors such as brightness, photostability, and spectral properties.
The synthesis of such a probe would require the functionalization of this compound with a group that can be selectively reacted with a fluorophore derivative. For example, an amino or carboxyl group could be introduced onto the calystegine molecule, which could then be coupled to an amine-reactive or carboxyl-reactive fluorophore, respectively. While the direct fluorescent labeling of this compound has not been prominently documented, the reported syntheses of calystegine analogues provide a roadmap for how such modifications could be achieved. clockss.orgrsc.org For instance, the design of an N-octyl thiourea (B124793) derivative of a calystegine analogue to probe β-glucosidase inhibition highlights the potential for creating such functionalized molecules. rsc.org
Advanced Research Perspectives on Calystegine C1
Elucidation of Remaining Biosynthetic Pathway Gaps
The biosynthesis of calystegines, including C1, originates from the tropane (B1204802) alkaloid pathway. oup.com It is known that calystegines are derived from pseudotropine, distinguishing them from other tropane alkaloids like hyoscyamine (B1674123) and scopolamine, which are synthesized from tropine (B42219). researchgate.net The initial steps, involving the conversion of putrescine to tropinone (B130398), are relatively well-understood. mdpi.com Tropinone is then stereospecifically reduced to pseudotropine by the enzyme tropinone reductase II (TRII). researchgate.netthieme-connect.com Suppression of the gene encoding TRII has been shown to severely compromise calystegine formation in potato plants. researchgate.net
However, significant gaps remain in understanding the subsequent steps leading to Calystegine C1. The specific enzymes responsible for the multiple hydroxylation and demethylation reactions that convert pseudotropine into the pentahydroxylated this compound are yet to be fully identified and characterized. researchgate.netresearchgate.net While some cytochrome P450 enzymes have been implicated in the modification of tropane alkaloids, their precise roles in this compound synthesis are an active area of investigation. researchgate.net Recent research has identified a BAHD acyltransferase, 3β-tigloyloxytropane synthase (TS), in Atropa belladonna that catalyzes the formation of 3β-tigloyloxytropane, a key intermediate in calystegine biosynthesis. researchgate.net
Future research will likely focus on identifying the specific hydroxylases and demethylases involved, elucidating their reaction mechanisms, and understanding the regulation of these enzymatic steps.
Comprehensive Omics Approaches (Genomics, Proteomics, Metabolomics)
The integration of "omics" technologies is revolutionizing the study of plant specialized metabolites like this compound. frontiersin.org
Genomics: The increasing availability of plant genome sequences allows for comparative genomics and the identification of biosynthetic gene clusters (BGCs) responsible for producing specialized metabolites. frontiersin.org By comparing the genomes of calystegine-producing and non-producing species, researchers can pinpoint candidate genes involved in the biosynthetic pathway. maxapress.com For instance, homologs of genes involved in tropane alkaloid biosynthesis have been found in the genomes of Solanum lycopersicum (tomato) and Solanum tuberosum (potato). researchgate.net
Proteomics: Proteomic analyses can identify the proteins present in specific tissues or under particular conditions, providing direct evidence of enzyme expression. This approach can be used to identify the enzymes involved in this compound biosynthesis by correlating their presence with the accumulation of the compound. researchgate.net
Metabolomics: Metabolomic profiling allows for the comprehensive analysis of all small-molecule metabolites, including this compound and its precursors, within a plant. oup.com This technique is crucial for understanding how genetic or environmental changes affect the calystegine biosynthetic network. frontiersin.org Metabolomics-guided discovery has already been used to identify cytochrome P450s involved in pseudotropine-derived alkaloid biosynthesis. researchgate.net
The integration of these omics datasets provides a powerful, holistic view of this compound biosynthesis and its regulation, paving the way for metabolic engineering of this valuable compound. maxapress.com
Advanced Structural Biology of this compound-Enzyme Complexes
A deep understanding of how this compound interacts with its target enzymes, primarily glycosidases, requires detailed structural information. Calystegines are potent inhibitors of various glycosidases due to their structural resemblance to sugars. researchgate.netacs.org this compound, along with Calystegine B1, is a potent competitive inhibitor of β-glucosidase from various mammalian sources. nih.gov
Advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), are essential to determine the three-dimensional structure of this compound bound to the active site of these enzymes. This information can reveal the specific molecular interactions responsible for its inhibitory activity. Such structural insights are invaluable for understanding the basis of its inhibitory specificity and for the rational design of novel, more potent, or more specific enzyme inhibitors for therapeutic applications.
Role of this compound in Plant-Environment Interactions
The accumulation of this compound is often linked to plant stress responses, suggesting a role in plant defense.
Defense against Herbivores: As glycosidase inhibitors, calystegines can disrupt the digestive processes of insect herbivores, acting as a chemical defense mechanism. noveltyjournals.com Plants often produce a range of secondary metabolites, including alkaloids, to deter herbivores. libretexts.org The production of toxic compounds is a common plant defense strategy. frontiersin.org
Allelopathy: Some plants release chemicals that inhibit the growth of neighboring plants, a phenomenon known as allelopathy. iajps.comijrpas.com There is potential for calystegines to have allelopathic effects, influencing the composition of the surrounding plant community.
Rhizosphere Interactions: Calystegines are secreted into the rhizosphere (the soil region around the roots), where they can influence microbial communities. nih.gov Some soil microorganisms can even use calystegines as a nutritional source. cas.cz This suggests a role for this compound in shaping the plant's microbiome.
Further research is needed to fully elucidate the complex roles of this compound in mediating interactions between the plant and its environment.
Exploration of Chemical Biology Applications Beyond Glycosidase Inhibition
While the primary known biological activity of this compound is glycosidase inhibition, its unique chemical structure suggests potential for other applications in chemical biology. Chemical biology utilizes small molecules to study and manipulate biological systems.
The nortropane scaffold of this compound could serve as a starting point for the synthesis of chemical probes or novel bioactive molecules. By modifying its structure, researchers could potentially develop compounds with new biological targets or altered specificities. For example, the N-methylation of a related calystegine, Calystegine B2, was found to alter its enzyme inhibitory profile significantly. nih.gov This highlights the potential for creating new functionalities through chemical modification.
Interdisciplinary Research Integrating Plant Science and Biochemistry
The multifaceted nature of this compound necessitates a highly interdisciplinary research approach. cplinc.commissouri.edu Progress in this field relies on the collaboration of scientists from various disciplines, including:
Plant Science: To study the physiology, ecology, and genetics of calystegine-producing plants. huji.ac.iluga.edufu-berlin.de
Biochemistry: To characterize the enzymes of the biosynthetic pathway and study the interactions of this compound with its molecular targets. huji.ac.il
Analytical Chemistry: To develop and apply advanced methods for the detection and quantification of this compound. solubilityofthings.com
Synthetic Chemistry: To create derivatives of this compound for structure-activity relationship studies and the development of new chemical tools.
Such integrated research programs are essential for a comprehensive understanding of this compound, from its synthesis in the plant to its potential applications in medicine and agriculture.
Q & A
Q. What standardized analytical techniques are recommended for detecting and quantifying Calystegine C1 in plant matrices?
this compound can be identified using capillary zone electrophoresis (CE) for preliminary screening, followed by gas chromatography-tandem mass spectrometry (GC-MS/MS) for confirmation and quantification. CE allows rapid separation of polyhydroxylated alkaloids, while GC-MS/MS provides high specificity and sensitivity for structural elucidation. Sample preparation typically involves methanol-water extraction, lyophilization, and derivatization (e.g., trimethylsilylation) to enhance volatility for GC analysis .
Q. What biosynthetic pathways are hypothesized for this compound in plant species like Morus spp.?
Calystegines are derived from tropane alkaloid pathways, likely involving the cyclization of a polyamine precursor (e.g., spermidine) and subsequent hydroxylation steps. Key enzymes, such as pyrrolidine ketide synthases and cytochrome P450 monooxygenases, are implicated in modifying the nortropane skeleton. Comparative transcriptomic studies between calystegine-producing and non-producing plants can clarify enzymatic roles .
Q. How do researchers validate the purity and structural identity of newly isolated this compound?
Purity is assessed via high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD), while structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) and high-resolution mass spectrometry (HRMS). Elemental analysis is recommended for novel derivatives .
Advanced Research Questions
Q. What experimental strategies address challenges in the total synthesis of this compound?
Total synthesis often employs Birch reduction for deprotection of ether intermediates, as seen in calystegine A3 synthesis. Key challenges include stereochemical control during hydroxylation and minimizing side reactions. Multi-step protocols with chiral auxiliaries or asymmetric catalysis (e.g., Sharpless dihydroxylation) can improve enantiomeric purity. Reaction optimization in dioxane/water mixtures may enhance yields .
Q. How can structural-activity relationship (SAR) studies elucidate this compound’s specificity for trehalase inhibition?
SAR studies involve synthesizing analogs with modified hydroxyl groups or stereochemistry and testing their inhibitory potency against glycosidases. Molecular docking and molecular dynamics simulations can map interactions between calystegines and trehalase active sites. Comparative assays with α-galactosidase or β-glucosidase reveal selectivity patterns .
Q. What methodologies resolve contradictions in reported plant sources of this compound (e.g., Morus vs. Ericaceae)?
Ecological factors (e.g., soil composition, pathogen exposure) and developmental stages may influence calystegine production. Cross-validation using species-specific primers (PCR) and metabolomic profiling (LC-MS) can confirm biosynthetic capacity. Phylogenetic analysis of calystegine-producing taxa may identify evolutionary drivers .
Q. How do researchers optimize extraction protocols to balance this compound yield and stability?
Solvent polarity (e.g., 70% methanol), low-temperature extraction, and acidification (pH 3–4) minimize degradation. Accelerated solvent extraction (ASE) improves efficiency, while solid-phase extraction (SPE) with cation-exchange resins isolates alkaloids. Stability is monitored via time-course HPLC analysis .
Q. What in vivo models are appropriate for evaluating this compound’s antidiabetic potential?
Rodent models with high-carbohydrate diets or streptozotocin-induced hyperglycemia are standard. Dose-response studies measure trehalase activity in intestinal mucosa and blood glucose levels. Histopathological analysis of pancreatic tissues assesses toxicity. Human cell lines (e.g., Caco-2) validate mechanistic insights .
Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) track this compound metabolism in plant-microbe systems?
Stable isotope probing (SIP) with labeled precursors (e.g., ¹³C-glucose) traces alkaloid flux in root exudates. NanoSIMS imaging visualizes spatial distribution in rhizosphere microbial communities. Metabolomic networks link calystegine turnover to microbial nitrogen metabolism .
Q. What statistical frameworks address variability in calystegine quantification across laboratories?
Interlaboratory studies using standardized reference materials (e.g., NIST-certified extracts) and harmonized protocols (ISO/IEC 17025) improve reproducibility. Mixed-effects models account for instrument-specific variance, while principal component analysis (PCA) identifies outlier datasets .
Methodological Considerations
- Data Contradictions : Discrepancies in plant sources require multi-method validation (e.g., PCR + metabolomics) .
- Experimental Design : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO frameworks for hypothesis-driven studies .
- Reproducibility : Document synthetic procedures per Beilstein guidelines, including reaction conditions, purification steps, and spectral data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
